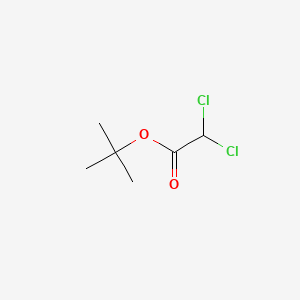

tert-butyl 2,2-dichloroacetate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRKRMAFDGZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197953 | |

| Record name | 1,1-Dimethylethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49653-47-6 | |

| Record name | 1,1-Dimethylethyl 2,2-dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49653-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,2-dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 2,2-DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC9M9H46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl 2,2 Dichloroacetate

Esterification Strategies Involving Dichloroacetic Acid and tert-Butanol (B103910) Precursors

The direct reaction of dichloroacetic acid with tert-butanol presents a classical approach to forming tert-butyl 2,2-dichloroacetate. However, the tertiary nature of the alcohol introduces specific challenges that necessitate carefully chosen reaction conditions.

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process is an equilibrium, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Common catalysts include concentrated sulfuric acid and tosic acid. masterorganicchemistry.com

However, the application of strong acid catalysts to the esterification of tertiary alcohols like tert-butanol is problematic. chemistrysteps.comasianpubs.org The high reactivity of tert-butanol under acidic conditions can lead to rapid dehydration, forming isobutylene (B52900) as a significant byproduct, which diminishes the yield of the desired ester. asianpubs.org To circumvent this, alternative strategies have been developed. One such method involves the acid-catalyzed addition of the carboxylic acid to an alkene. For the related compound, tert-butyl chloroacetate (B1199739), a documented industrial process involves the addition of chloroacetic acid to isobutene. google.com This reaction can be catalyzed by sulfuric acid or, in a more modern approach, carried out without catalysts or solvents in a pressurized vessel at elevated temperatures (80° to 110° C). google.com Another patented method for tert-butyl chloroacetate synthesis uses a strong acid ion exchange resin as a catalyst for the reaction between chloroacetic acid and isobutene gas. google.com

Table 1: Catalyst-Free Synthesis of tert-Butyl Chloroacetate

| Parameter | Value |

|---|---|

| Reactants | Chloroacetic acid, Isobutene |

| Catalyst | None |

| Solvent | None |

| Temperature | 80°C - 110°C |

| Pressure | 3 - 12 bar |

| Reaction Time | 1 - 12 hours |

Data sourced from patent information describing an industrial preparation process. google.com

To avoid the harsh conditions of strong acid catalysis and the associated side reactions, esterification can be facilitated by dehydrating agents. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. This reaction is often catalyzed by a nucleophilic agent like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is particularly effective for sterically hindered alcohols and is performed under mild, generally neutral conditions. One laboratory method described for the synthesis of tert-butyl chloroacetate employs the esterification of chloroacetic acid with tert-butanol using dicyclohexylcarbodiimide, catalyzed by 4-dimethylaminopyridine. google.com

Another approach involves the use of trichloroacetimidates. tert-Butyl 2,2,2-trichloroacetimidate serves as a reagent for synthesizing tert-butyl esters under mild conditions, reacting with carboxylic acids to yield the desired ester and trichloroacetamide (B1219227) as a byproduct. enamine.netnih.gov This method is advantageous for substrates with acid-sensitive functional groups. researchgate.net

Transesterification Pathways for this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. It is typically catalyzed by either an acid or a base. While a versatile method for converting one ester into another, its direct application for the synthesis of this compound is less commonly documented than direct esterification. In principle, a simple methyl or ethyl dichloroacetate (B87207) could be reacted with tert-butanol in the presence of a suitable catalyst. Catalysts like scandium(III) triflate and silica (B1680970) chloride have been shown to be effective for general transesterification reactions. organic-chemistry.org However, the challenges associated with the reactivity of tert-butanol under acidic conditions would still need to be managed.

Synthesis of Related Dichloroacetate and Chloroacetate Esters as Precedents

The synthesis of related α-halo-carboxylic acid esters provides valuable precedents for the preparation of this compound. wikipedia.org These established methods offer insights into effective reaction strategies.

The synthesis of α-halo esters can be approached in two primary ways: halogenation of a pre-formed ester or esterification of an α-halo-carboxylic acid. wikipedia.org Direct halogenation involves reacting an ester with a halogenating agent, such as chlorine or bromine. wikipedia.org Alternatively, the α-halo-carboxylic acid, which can be prepared via methods like the Hell-Volhard-Zelinsky halogenation, is esterified using standard techniques. wikipedia.orgreddit.com Continuous processes for the esterification of monochloroacetic acid with lower alcohols (C1-C4) have been developed, sometimes proceeding without a catalyst by distilling off the products as they form. google.com

A highly effective and common method for preparing esters, especially from tertiary alcohols, is through the use of acyl halides. chemistrysteps.comlibretexts.org The carboxylic acid (dichloroacetic acid) is first converted to its more reactive acyl chloride derivative, dichloroacetyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). chemistrysteps.comlibretexts.org

The resulting dichloroacetyl chloride is then reacted with tert-butanol. This reaction, known as alcoholysis, is a nucleophilic acyl substitution that is typically rapid and irreversible. libretexts.orgjove.com To neutralize the hydrogen chloride (HCl) byproduct, which can cause unwanted side reactions with the alcohol, a weak, non-nucleophilic base such as pyridine (B92270) or dimethylaniline is often added to the reaction mixture. jove.comyoutube.com A specific procedure for the synthesis of tert-butyl chloroacetate involves the reaction of chloroacetyl chloride with tert-butanol in the presence of dimethylaniline. google.comorgsyn.org This approach avoids the equilibrium limitations of Fischer esterification and the harsh acidic conditions that promote dehydration. chemguide.co.ukchemguide.co.uk

Table 2: Synthesis of tert-Butyl Chloroacetate via Acyl Chloride

| Parameter | Value |

|---|---|

| Reactants | Chloroacetyl chloride, tert-Butanol |

| Base/Solvent | Dimethylaniline |

| Temperature | Below 30°C |

| Reaction Time | 45 minutes at room temperature |

| Yield | 63% |

Data sourced from a reported laboratory procedure. orgsyn.org

Advanced Synthetic Techniques and Reaction Optimization for Halogenated Esters

The synthesis of halogenated esters, such as this compound, often involves equilibrium-limited reactions. Advanced techniques are therefore employed to enhance conversion rates and product purity by overcoming these thermodynamic barriers.

Reactive Distillation Methodologies

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single apparatus. wikipedia.org This integration is particularly advantageous for equilibrium-limited reactions like esterification. wikipedia.orgijsr.net By continuously removing the products (in this case, the this compound and water) from the reaction zone, the chemical equilibrium is shifted towards the product side, which can lead to a significant increase in conversion beyond the equilibrium limit of a conventional reactor. wikipedia.orgijsr.net

The synthesis of esters via reactive distillation offers several key benefits over the conventional approach of a reactor followed by a separate distillation column. These include improved product selectivity, better heat control, effective use of reaction heat, and the potential to circumvent challenges posed by azeotropes. mdma.ch In the context of producing this compound, this would involve reacting dichloroacetic acid with a tert-butylating agent, such as isobutylene, in the presence of a suitable catalyst within the reactive zone of the distillation column.

However, the design and operation of reactive distillation columns present unique challenges. The conditions are inherently a compromise, as they must be suitable for both the chemical reaction and the distillation process, which may have different optimal temperature and pressure ranges. wikipedia.org For slow reactions, a high liquid holdup and a significant amount of catalyst are required within the column, which can complicate the hardware design. researchgate.net An alternative approach involves integrating a conventional distillation column with external side reactors to better manage these conflicting requirements. researchgate.net

Table 1: Key Parameters of Reactive Distillation for Ester Synthesis

| Feature | Description | Benefit for Halogenated Ester Synthesis |

|---|---|---|

| Process Integration | Reaction and separation occur in a single unit. wikipedia.org | Reduced capital and operating costs. wikipedia.org |

| Equilibrium Shift | Continuous removal of products drives the reaction forward. ijsr.net | Higher conversion of dichloroacetic acid. |

| Thermal Efficiency | Heat generated by the reaction can be used for distillation. mdma.ch | Lower energy consumption. |

| Azeotrope Management | Can be designed to avoid problematic azeotropic mixtures. wikipedia.orgijsr.net | Simplified product purification. |

| Operational Complexity | Requires careful balancing of reaction kinetics and vapor-liquid equilibrium. wikipedia.org | Poses significant design and control challenges. |

Application of Phase-Transfer Catalysis in Related Compound Formation

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdpi.comoperachem.com This methodology is highly relevant for the esterification of carboxylic acids, where an inorganic salt of the acid (soluble in an aqueous phase) needs to react with an organic substrate (soluble in an organic phase). mdpi.comacs.org

In the formation of compounds related to this compound, PTC can offer mild reaction conditions, high yields, and enhanced selectivity. mdpi.com The mechanism involves a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which transports an anion from the aqueous phase into the organic phase. operachem.comtheaic.org For the synthesis of a halogenated ester, the dichloroacetate anion would be formed in an aqueous or solid phase and then shuttled by the catalyst into the organic phase containing the alkylating agent. mdpi.com This transfer creates a "naked" and highly reactive anion in the organic medium, accelerating the rate of nucleophilic substitution. operachem.com

Research on the tert-butyloxycarbonylation of alcohols and phenols using di-tert-butyl dicarbonate (B1257347) demonstrates the efficacy of PTC. cdnsciencepub.com Excellent results have been achieved using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in liquid-liquid systems. cdnsciencepub.com Similarly, the esterification of various organic acids has been successfully optimized using PTC, highlighting its broad applicability. mdpi.com The choice of catalyst is crucial; its structure influences both the transfer rate and the intrinsic reaction rate. operachem.comphasetransfercatalysis.com

Table 2: Components in Phase-Transfer Catalysis for Esterification

| Component | Role | Example(s) |

|---|---|---|

| Aqueous/Solid Phase Reactant | Source of the carboxylate anion. | Sodium or Potassium Dichloroacetate |

| Organic Phase Reactant | Alkylating agent. | tert-Butyl Bromide |

| Phase-Transfer Catalyst | Transports the anion into the organic phase. operachem.com | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate. mdpi.comcdnsciencepub.com |

| Organic Solvent | Dissolves the organic reactant and the catalyst-anion ion pair. | Toluene, Dichloromethane. theaic.org |

| Resulting Product | The desired ester formed in the organic phase. | This compound |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2,2 Dichloroacetate

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The presence of two chlorine atoms on the α-carbon significantly influences the reactivity of tert-butyl 2,2-dichloroacetate. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and also render the α-protons (if any were present) acidic. However, in the case of this compound, the primary reactivity at the halogenated carbon center involves the generation of a carbanion, which can then participate in nucleophilic substitution reactions.

A notable example is the vicarious nucleophilic substitution (VNS) reaction. In this process, this compound reacts with nitroarenes in the presence of a strong base, such as potassium tert-butoxide. The base abstracts a proton from the α-carbon, which might seem counterintuitive as there are no protons directly on the dichlorinated carbon. However, it is the carbanion of a related species that is formed. The reaction generates α-chloronitrobenzylic carbanions that can then react with other electrophiles. For instance, in a one-pot synthesis, these carbanions react with aldehydes to form oxiranes in a highly diastereoselective manner, a process that combines VNS with a Darzens-type reaction. thieme-connect.comresearchgate.netresearchgate.net

Ester Hydrolysis Kinetics and Proposed Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and the study of its kinetics provides valuable insights into reaction mechanisms. The hydrolysis of dichloroacetate (B87207) esters, including the tert-butyl variant, can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis Pathways of Carboxylic Esters

The acid-catalyzed hydrolysis of carboxylic esters typically proceeds through an AAC2 mechanism, which stands for acid-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (tert-butanol in this case) yields the carboxylic acid (2,2-dichloroacetic acid). perlego.comchemistrysteps.com

For esters with two chloro-substituents, the acid-catalyzed hydrolysis can occur simultaneously by both the AAC2 and AAC3 mechanisms. researchgate.net The AAC3 mechanism involves a termolecular transition state. The presence of the bulky tert-butyl group in this compound might also favor an AAL1 mechanism under certain conditions, where the initial step is the unimolecular cleavage of the bond between the ester oxygen and the tert-butyl group to form a stable tert-butyl carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis Pathways of Dichloroacetate Esters

Base-catalyzed hydrolysis of esters, also known as saponification, is generally an irreversible process. chemistrysteps.com For dichloroacetate esters, this reaction follows a BAC2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. acs.org The departure of the alkoxide (tert-butoxide) leads to the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. chemistrysteps.com The hydrolysis of ethyl dichloroacetate has been shown to be catalyzed by general bases and follows the Brønsted catalysis law. acs.org Similar behavior is expected for this compound.

Role of Water Autoionization in Hydrolysis Mechanisms

In neutral hydrolysis, water acts as both the nucleophile and a proton-transferring agent. acs.org The autoionization of water provides both H+ and OH- ions, which can participate in the hydrolysis mechanism. The neutral hydrolysis of esters like ethyl dichloroacetate shows a decreased rate in deuterium (B1214612) oxide, suggesting that water is involved in proton transfer in the rate-determining step. acs.org The pH at which the neutral and base-catalyzed hydrolysis reactions contribute equally can be determined from the neutral (kN) and base-catalyzed (kB) rate constants and the autoionization constant of water (Kw). viu.ca Studies on the neutral hydrolysis of p-nitrophenyl dichloroacetate in aqueous tert-butyl alcohol have highlighted the effects of solvent structural integrity on the reaction rates. acs.org

Reactions with Diverse Organic Reagents and Substrates

Reactivity with Activated Aromatic Systems, e.g., Nitroarenes

As mentioned in Section 3.1, this compound is a key reagent in the vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes. thieme-connect.comresearchgate.netresearchgate.net This reaction provides a powerful method for the C-H functionalization of electron-deficient aromatic rings. The reaction is typically carried out in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethylformamide (DMF). The initially formed α-chloronitrobenzylic carbanions are versatile intermediates that can be trapped with various electrophiles. thieme-connect.comresearchgate.netresearchgate.net

For example, the reaction of a nitroarene and this compound in the presence of potassium tert-butoxide, followed by the addition of an aldehyde, leads to the formation of oxiranes. thieme-connect.com This one-pot process demonstrates the utility of this compound in constructing complex molecular architectures from simple starting materials.

Table of Reaction Conditions for VNS Reaction

| Reactants | Base | Solvent | Temperature | Product |

|---|

Data sourced from a study on the one-pot synthesis of oxiranes. thieme-connect.com

Condensation Reactions with Active Methylene (B1212753) Compounds

While direct Knoevenagel-type condensations involving the dichloromethyl group of this compound are not extensively documented, the broader class of dichloroacetates and related β-dicarbonyl compounds are pivotal in condensation reactions for synthesizing heterocyclic systems. These reactions often involve active methylene compounds or their synthetic equivalents. A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, where the core structure is built through condensation. nih.govrsc.org

For instance, 5-aminopyrazoles, which possess nucleophilic amino groups and reactive ring positions, can undergo condensation with dicarbonyl compounds or their equivalents to form the pyrimidine (B1678525) ring. In a chemoselective process, the reaction between isoflavones and 3-aminopyrazole (B16455) can yield different isomers of diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions (microwave irradiation vs. conventional heating). nih.gov Another powerful method involves an iodine-catalyzed three-component reaction of amino pyrazoles, chalcones, and diselenides to produce functionalized 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org The mechanism involves an initial Michael addition followed by cyclization and aromatization, highlighting the role of condensation in constructing the heterocyclic core. rsc.orgresearchgate.net

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Isoflavone, 3-Aminopyrazole | Microwave Irradiation or Conventional Heating | 5,6-Diaryl- or 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

| Amino Pyrazoles, Chalcones, Diaryl Diselenides | Iodine (I₂) Catalyst | 3-Selenylated Pyrazolo[1,5-a]pyrimidines | rsc.org |

Radical-Initiated Chemical Transformations and Degradation Processes

The presence of two chlorine atoms on the α-carbon makes this compound susceptible to radical-initiated reactions, which are crucial in understanding its environmental fate and degradation pathways. These processes often begin with hydrogen atom abstraction by highly reactive species. researchgate.netnih.gov

Hydrogen Atom Abstraction Mechanisms by Reactive Species

The degradation of dichloroacetates in aqueous or atmospheric environments is often initiated by reactive oxygen species, particularly the hydroxyl radical (•OH). researchgate.netresearchgate.net The reaction mechanism involves the abstraction of the sole hydrogen atom from the α-carbon (-CHCl₂) to form a dichloroalkyl radical. researchgate.net

Reaction: CHCl₂COO-R + •OH → •CCl₂COO-R + H₂O

Theoretical studies on the analogous methyl dichloroacetate (MDCA) confirm that hydrogen abstraction from the -CHCl₂ group is the most favorable pathway, with a significantly lower energy barrier compared to other potential reactions like Cl-atom abstraction. researchgate.net The resulting alkyl radical is the primary intermediate that undergoes further transformations. researchgate.net

Another potential site for hydrogen abstraction is the tert-butyl group. Studies on the atmospheric oxidation of tert-butyl ethers show that •OH radicals can abstract hydrogen atoms from the methyl groups of the tert-butyl moiety, although abstraction from carbon atoms adjacent to an ether oxygen is generally more favorable. researchgate.net In the case of this compound, while abstraction from the α-carbon is dominant, the tert-butyl group remains a possible, albeit less likely, reaction site. researchgate.netresearchgate.net

| Site on this compound | Abstraction Reaction | Relative Likelihood | Reference |

|---|---|---|---|

| α-Carbon (-CHCl₂) | -CHCl₂ + •OH → -•CCl₂ + H₂O | High (Kinetically Favorable) | researchgate.net |

| tert-Butyl Group (-C(CH₃)₃) | -CH₃ + •OH → -•CH₂ + H₂O | Low (Higher Bond Dissociation Energy) | researchgate.net |

Formation and Fate of Oxidized Volatile Organic Compounds (OVOCs)

Following the initial hydrogen abstraction, the resulting dichloroalkyl radical undergoes a series of reactions, leading to the formation of various oxidized volatile organic compounds (OVOCs) and eventual mineralization. researchgate.net In aqueous solutions, studies on dichloroacetic acid (DCAA) show that degradation proceeds through several intermediates. researchgate.netconicet.gov.ar

The primary radical (•CCl₂COO-R) can react with oxygen to form a peroxy radical, which subsequently decomposes. The degradation pathway involves dechlorination and oxidation, producing intermediates such as monochloroacetic acid, glyoxylic acid, oxalic acid, and formic acid. researchgate.net Ultimately, these intermediates are mineralized to inorganic products like chloride ions (Cl⁻) and carbon dioxide (CO₂). researchgate.netconicet.gov.ar

If radical reactions occur on the tert-butyl portion of the ester, analogous pathways to the degradation of methyl tert-butyl ether (MTBE) would be expected. researchgate.net This could lead to products like tert-butyl formate (B1220265) and formaldehyde, though this is considered a minor pathway for dichloroacetate esters. researchgate.netresearchgate.net

| Product | Origin | Reference |

|---|---|---|

| Monochloroacetic Acid | Dechlorination of Dichloroacetyl Group | researchgate.net |

| Oxalic Acid | Oxidation of Dichloroacetyl Group | researchgate.net |

| Formic Acid | Oxidation of Dichloroacetyl Group | researchgate.netconicet.gov.ar |

| Chloride Ions (Cl⁻) | Final Mineralization Product | researchgate.netconicet.gov.ar |

| Carbon Dioxide (CO₂) | Final Mineralization Product | researchgate.net |

Role of this compound as a Synthetic Intermediate

The dichloroacetate functional group is a valuable precursor in organic synthesis. The tert-butyl ester, in particular, offers specific solubility and reactivity properties, and the tert-butyl group can be removed under acidic conditions. Dichloroacetate esters serve as key building blocks for a variety of molecules, including complex heterocyclic structures and other functionalized compounds. nih.govresearchgate.netcolab.ws

A prominent use is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov These compounds are of significant interest in medicinal chemistry, with derivatives showing activity as potent PI3Kδ inhibitors for treating inflammatory diseases like asthma or as casein kinase 2 (CK2) inhibitors for cancer therapy. nih.govbiorxiv.org The synthesis often involves the cyclization of 5-aminopyrazoles with a β-dicarbonyl compound or a synthetic equivalent, where the dichloroacetate moiety can be part of the precursor that forms the pyrimidine ring. researchgate.net

Furthermore, the reactivity of the C-Cl bonds allows for nucleophilic substitution. For example, ethyl dichloroacetate reacts with sodium azide (B81097) to form ethyl 2,2-diazidoacetate, an energetic material and a precursor for other nitrogen-containing compounds. colab.ws This demonstrates the utility of the dichloroacetate scaffold for introducing other functional groups. Derivatives of dichloroacetate have also been synthesized and evaluated as potential anticancer agents, further highlighting the role of this chemical motif as a starting point for drug discovery. researchgate.net

| Target Compound Class | Synthetic Utility | Potential Application | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Core scaffold formation via cyclocondensation | Kinase Inhibitors (Anti-inflammatory, Anticancer) | nih.govbiorxiv.org |

| Geminal Diazides | Nucleophilic substitution of chlorine atoms | Precursors to energetic materials and N-heterocycles | colab.ws |

| Dichloroacetamide Derivatives | Amide bond formation | Anticancer Agents | researchgate.net |

Environmental Fate and Atmospheric Chemistry of Dichloroacetate Esters

Atmospheric Degradation Pathways and Kinetic Studies

The atmospheric residence time and environmental impact of dichloroacetate (B87207) esters are largely determined by their degradation pathways in the troposphere. Key processes include gas-phase reactions with naturally occurring atmospheric oxidants and the potential for photolytic decomposition.

Gas-Phase Reactions with Atmospheric Oxidants (e.g., Chlorine Atoms)

Research conducted on methyl dichloroacetate reveals that its gas-phase reaction with Cl atoms proceeds via hydrogen atom abstraction from the ester's alkyl group. rsc.orgrsc.org This process leads to the formation of a series of intermediate radicals that subsequently react with atmospheric oxygen. A study determined the rate coefficient for the reaction between methyl dichloroacetate and chlorine atoms at 298 K and atmospheric pressure. rsc.orgrsc.orgrsc.org The addition of a second chlorine atom to the acetate (B1210297) structure, when compared to methyl chloroacetate (B1199739), was found to reduce the reaction rate, which may be attributed to steric hindrance. rsc.org Given the bulky nature of the tert-butyl group, a similar or even more pronounced steric effect could be anticipated for tert-butyl 2,2-dichloroacetate.

The degradation of methyl dichloroacetate initiated by chlorine atoms yields several significant products, including dichloroacetic acid, phosgene (B1210022), carbon monoxide, and methyl trichloroacetate. rsc.orgrsc.org The formation of these products highlights a complex reaction cascade that can contribute to atmospheric acidity and the formation of other persistent pollutants. rsc.orgrsc.org

| Reactant | Oxidant | Rate Coefficient (kCl) (cm³ per molecule per s) | Primary Reaction Pathway |

|---|---|---|---|

| Methyl Dichloroacetate | Cl | (3.31 ± 0.88) × 10⁻¹³ | H-atom abstraction |

Photolysis and Evaluation of Atmospheric Stability

The atmospheric stability of an organic compound is also dependent on its susceptibility to photolysis—degradation by direct absorption of solar radiation. For dichloroacetate esters, this degradation pathway is considered to be of minimal importance. Studies on methyl dichloroacetate indicate that it is photolytically stable in the actinic region of the electromagnetic spectrum, meaning it does not readily absorb the UV radiation present in the troposphere. rsc.org Therefore, direct photolysis is not expected to be a significant sink for this compound in the atmosphere, contributing to its potential for persistence and long-range transport. rsc.org

Tropospheric Lifetime Estimation and Atmospheric Implications

The tropospheric lifetime of a compound is a critical metric for assessing its environmental impact, including its potential for global distribution and contribution to atmospheric phenomena like acid rain and global warming. rsc.orgrsc.org Based on the kinetic data for the reaction with chlorine atoms, the tropospheric lifetime (τCl) of methyl dichloroacetate has been estimated to be approximately 3 years. rsc.orgrsc.org

This considerable atmospheric stability suggests that dichloroacetate esters can persist long enough to be transported far from their emission sources, having a regional and potentially global impact. rsc.org The degradation products, such as dichloroacetic acid and phosgene, have significant environmental implications. rsc.orgrsc.org Dichloroacetic acid is a stable tropospheric product that can dissolve in cloud water, contributing to acid rain. rsc.org Phosgene can degrade further to produce ClOx radicals, which play a role in ozone layer depletion, and can also react with atmospheric moisture to form hydrochloric acid, another contributor to acid deposition. rsc.org Furthermore, global warming potentials (GWPs) have been calculated for methyl dichloroacetate, indicating it could act as a greenhouse gas. rsc.orgrsc.org

| Compound | Estimated Tropospheric Lifetime (vs. Cl atoms) | Identified Degradation Products | Potential Atmospheric Implications |

|---|---|---|---|

| Methyl Dichloroacetate | 3 years | Dichloroacetic Acid, Phosgene (COCl₂), Carbon Monoxide (CO), Methyl Trichloroacetate | Acid Rain, Ozone Depletion Contribution, Global Warming |

Aqueous Environmental Transformations and Biodegradation

When released into aquatic environments, this compound is subject to transformation through chemical hydrolysis and biological degradation, which collectively determine its persistence and fate.

Hydrolytic Stability and Persistence in Aquatic Systems

Hydrolysis, the chemical breakdown of a compound by reaction with water, is a primary degradation pathway for many esters in aquatic systems. lubesngreases.com The rate of this reaction is highly dependent on the molecular structure of the ester, particularly the steric hindrance around the carbonyl group. lubesngreases.comresearchgate.net Ester hydrolysis can be catalyzed by acids or bases. researchgate.net

For this compound, the bulky tert-butyl group is expected to create significant steric hindrance. researchgate.net This structural feature forces substituent groups closer together in the tetrahedral intermediate state of the hydrolysis reaction, making the transition more difficult and thus slowing the reaction rate. researchgate.net Therefore, compared to less sterically hindered esters like methyl or ethyl dichloroacetate, this compound is predicted to exhibit greater hydrolytic stability and, consequently, higher persistence in aquatic environments. While studies have been conducted on the hydrolysis of other dichloroacetate esters, such as chloromethyl dichloroacetate and p-nitrophenyl dichloroacetate, the specific rate for the tert-butyl variant would be influenced by this steric effect. acs.orgresearchgate.net

Aerobic Biodegradation Mechanisms of Dichloroacetate Compounds

The ultimate fate of this compound in many biologically active aquatic systems is likely determined by biodegradation. This process for esters typically occurs in a stepwise manner. The first and often crucial step is the enzymatic hydrolysis of the ester bond to release the constituent alcohol and carboxylic acid. lubesngreases.com In this case, hydrolysis would yield tert-butyl alcohol and dichloroacetic acid (DCA).

Once formed, dichloroacetic acid is susceptible to further aerobic biodegradation. Numerous aerobic bacteria utilize enzymes known as haloacid dehalogenases to break down DCA. This enzymatic process involves a hydrolytic dehalogenation, converting dichloroacetate into glyoxylate (B1226380). This transformation is a key step in the detoxification and mineralization of the compound in aerobic environments.

Environmental Impact Assessment of Dichloroacetate Esters

The environmental impact of dichloroacetate esters like this compound is determined by the properties and transformation pathways of the parent molecule and its degradation products in various environmental compartments. Key aspects of this impact include the potential for acidification from atmospheric breakdown, contribution to global warming, and the formation of persistent byproducts.

The atmospheric degradation of chlorinated esters can lead to the formation of acidic products, contributing to acid rain. The Acidification Potential (AP) of a compound quantifies this contribution relative to sulfur dioxide (SO₂). While direct experimental data for this compound is not available, studies on its close structural analogue, methyl dichloroacetate, provide valuable insight.

The atmospheric degradation of methyl dichloroacetate, initiated by reaction with chlorine atoms, is estimated to have an Acidification Potential of 0.45. researchgate.net This value suggests a potential impact on rainfall acidification. researchgate.net The primary products identified from this degradation pathway include dichloroacetic acid, phosgene (COCl₂), methyl trichloroacetate, and carbon monoxide. researchgate.net The formation of acidic compounds like dichloroacetic acid and the subsequent hydrolysis of products like phosgene to hydrochloric acid are the basis for this acidification potential.

| Compound | Estimated Acidification Potential (AP) | Reference |

|---|---|---|

| Methyl Dichloroacetate | 0.45 | researchgate.net |

The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of a greenhouse gas relative to carbon dioxide (CO₂) over a specific time horizon. wikipedia.org This potential is dependent on the gas's atmospheric lifetime and its ability to absorb infrared radiation. ipcc.chreading.ac.uk

Direct GWP values for this compound have not been reported. However, a kinetic and mechanistic study of methyl dichloroacetate provides calculated GWP values that serve as a strong proxy. researchgate.net For methyl dichloroacetate, the GWPs are relatively low, suggesting a limited direct impact on global warming. researchgate.net The short atmospheric lifetime, estimated to be around 3 years based on its reaction with Cl atoms, limits its persistence and thus its long-term warming effect. researchgate.net

| Time Horizon (Years) | Global Warming Potential (GWP) |

|---|---|

| 20 | 8.2 |

| 100 | 2.2 |

| 500 | 0.6 |

Data sourced from Reference researchgate.net.

A significant environmental concern regarding dichloroacetate esters is their potential to form persistent chlorinated byproducts. These byproducts can arise from both atmospheric degradation and transformation in aqueous environments.

In the atmosphere, the degradation of the analogue methyl dichloroacetate is known to produce chlorinated persistent products, including dichloroacetic acid (DCA) and methyl trichloroacetate. researchgate.net

In aquatic systems, the primary pathway for the transformation of this compound is expected to be hydrolysis of the ester bond. nih.govresearchgate.net Studies on the analogous compound tert-butyl formate (B1220265) demonstrate a hydrolysis half-life of just 5 days at neutral pH and 22°C. usgs.gov This suggests that this compound would also readily hydrolyze, directly releasing tert-butanol (B103910) and dichloroacetic acid into the water. usgs.gov

Dichloroacetic acid (DCA) itself is a known persistent environmental contaminant. nih.gov It is frequently detected in drinking water as a byproduct of chlorination and is also a metabolite of industrial solvents. wikipedia.orgiarc.fr Its presence in water sources is a health concern, and guidelines for its maximum concentration in drinking water have been established by organizations such as the WHO. iarc.fr Therefore, the hydrolysis of this compound in environmental matrices represents a direct source of the persistent and regulated byproduct, dichloroacetic acid. iarc.frnih.gov

Computational and Theoretical Investigations of Dichloroacetate Ester Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, electronic distribution, and conformational landscape. These methods solve approximations of the Schrödinger equation to find the energies of different molecular arrangements.

For ester systems, a key focus is identifying the most stable conformations, which are the low-energy three-dimensional arrangements of the atoms. While direct computational studies on tert-butyl 2,2-dichloroacetate are not extensively published, valuable insights can be drawn from structurally similar molecules like tert-butyl acetate (B1210297). A detailed study combining microwave spectroscopy and quantum chemical calculations on tert-butyl acetate revealed the existence of two primary conformers: a highly stable conformer with C_s symmetry and a less stable C_1 conformer. researchgate.net Ab initio calculations at the MP2/6-311++G(d,p) level of theory determined that the C_s conformer is significantly lower in energy. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular shape. For this compound, similar calculations would be expected to reveal the preferred orientation of the bulky tert-butyl group relative to the dichloroacetyl group. The presence of two electronegative chlorine atoms on the α-carbon would significantly influence the molecule's electronic structure, altering the partial charges on nearby atoms and affecting the dipole moment compared to a non-halogenated analogue.

Table 1: Calculated Relative Energies of Tert-Butyl Acetate Conformers

| Conformer | Point Group Symmetry | Calculation Level | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer 1 | C_s | MP2/6-311++G(d,p) | 0.0 |

| Conformer 2 | C_1 | MP2/6-311++G(d,p) | 46.0 |

This table is based on data for the analogue tert-butyl acetate and illustrates the type of information derived from quantum chemical calculations. researchgate.net

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying the mechanisms of chemical reactions. rsc.orgmdpi.combeilstein-journals.orgrsc.org DFT calculations can map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them.

Molecular Dynamics (MD) Simulations for Reaction Mechanisms in Solution Phase

While quantum chemical calculations are excellent for modeling molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations bridge this gap by modeling the explicit interactions between a solute molecule and the surrounding solvent molecules over time. rsc.orgacs.org This approach is critical for understanding how the solvent influences reaction pathways and rates.

MD simulations have been effectively used to study the hydrolysis of dichloroacetate (B87207) esters. A study on the neutral hydrolysis of p-methoxyphenyl dichloroacetate (MPDA) in water used MD simulations to analyze the effect of hydrophobic cosolutes, such as tert-butanol (B103910). researchgate.net The simulations defined a "reactive conformation" (RC) based on specific geometric criteria necessary for the reaction to occur. The study found that the presence of cosolutes altered the spatial distribution of the reacting molecules, which correlated well with experimentally observed rate changes. researchgate.net Similarly, Car-Parrinello MD simulations on the hydrolysis of methyl formate (B1220265), a simple ester model, revealed mechanisms involving cooperative catalysis by water molecules, a process with an activation free energy of 23.8 kcal/mol. researchgate.netnih.gov For this compound, MD simulations would be invaluable for understanding its hydration shell and how water molecules participate in or mediate its hydrolysis in an aqueous environment.

Table 2: Key Findings from MD Simulations of p-Methoxyphenyl Dichloroacetate (MPDA) Hydrolysis

| System | Finding |

|---|---|

| MPDA in pure water | The percentage of reactive conformations (RCs) was calculated to be approximately 15%. |

| MPDA with cosolutes (t-BuOH, EtOH) | The presence of hydrophobic cosolutes induced shifts in the pre-equilibrium, affecting the population of RCs, which corresponds to experimentally observed rate retardation. |

This table summarizes findings for the analogue p-methoxyphenyl dichloroacetate. researchgate.net

Transition State Analysis and Activation Barrier Determination for Chemical Reactions

A central goal of computational reaction modeling is to determine the activation energy (or Gibbs free energy of activation, ΔG‡), which governs the reaction rate according to Transition State Theory (TST). wikipedia.orglibretexts.org This requires locating the precise geometry of the transition state—the maximum energy point along the minimum energy reaction path. youtube.com

Table 3: Calculated Activation Energy (E_a) for Neutral Hydrolysis of Ester Analogues

| Ester | Conformation (R' part) | Activation Energy (E_a), kcal/mol |

|---|---|---|

| Ethyl Acetate | trans | 23.3 |

| Ethyl Acetate | gauche | 22.8 |

| Ethyl Chloroacetate (B1199739) | trans | 20.3 |

| Ethyl Chloroacetate | gauche | 19.8 |

Data from a first-principles study on the conformational effect in the transition state of ester hydrolysis. nih.gov

Computational Modeling of Structure-Reactivity Relationships

Computational modeling is also used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the chemical structure of a series of compounds with changes in their reactivity or biological activity. researchgate.netnih.gov These models use calculated molecular descriptors (representing electronic, steric, or hydrophobic properties) to predict the activity of new, untested compounds.

For halo-substituted esters and related compounds, QSAR models have been developed to predict properties like chemical reactivity and toxicity. A study on a series of halo-substituted ketones, esters, and amides established a clear relationship between their structure and their reactivity with a model thiol. nih.govresearchgate.net The reactivity was found to depend strongly on the type of halogen (I > Br > Cl > F) and its position relative to the carbonyl group. nih.govresearchgate.net A subsequent regression analysis demonstrated a strong linear correlation between this abiotic thiol reactivity and toxicity towards Tetrahymena pyriformis. nih.gov For a series of dichloroacetate esters, a QSAR study could similarly identify key structural features that govern their reactivity, for example, by correlating calculated properties like LUMO energy or partial atomic charges with experimentally measured reaction rates.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butyl acetate |

| p-methoxyphenyl dichloroacetate (MPDA) |

| Ethyl acetate |

| Ethyl fluoroacetate |

| Ethyl chloroacetate |

| Methyl formate |

| N-arylphenyl-2,2-dichloroacetamide |

Advanced Analytical Methodologies for Research on Tert Butyl 2,2 Dichloroacetate

Spectroscopic Characterization Techniques for Structural Elucidaion

Spectroscopic techniques are indispensable for the structural elucidation of tert-butyl 2,2-dichloroacetate. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can be used to probe specific molecular features, collectively providing a detailed structural portrait of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule and is frequently used to monitor the progress of chemical reactions in real-time. researchgate.net For the synthesis of this compound, FTIR can confirm the formation of the ester by identifying its characteristic absorption bands. The most significant indicator is the appearance of a strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group. Concurrently, the disappearance of the broad O-H stretch from a carboxylic acid starting material would also signify reaction completion. In situ FTIR can provide valuable kinetic data by tracking the intensity of these peaks over time. researchgate.net

Key vibrational frequencies for this compound and related starting materials are used for product identification. researchgate.net The analysis of methyl dichloroacetate (B87207), a similar compound, has been supported by FTIR to identify reaction products. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1750 | Confirms the formation of the ester product. |

| C-O (Ester) | Stretching | 1150 - 1250 | Supports the presence of the ester linkage. |

| C-Cl | Stretching | 600 - 800 | Indicates the presence of the dichloro-group. |

| sp³ C-H | Stretching | 2850 - 3000 | Represents the alkyl (tert-butyl) portion of the molecule. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals:

A singlet integrating to nine protons, corresponding to the chemically equivalent methyl protons of the sterically bulky tert-butyl group. researchgate.net

A singlet integrating to one proton, corresponding to the methine proton attached to the dichlorinated carbon (-CHCl₂).

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show four distinct signals:

A signal for the three equivalent methyl carbons of the tert-butyl group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the ester carbonyl carbon.

A signal for the dichlorinated methine carbon.

NMR data for the related compound, tert-butyl chloroacetate (B1199739), shows characteristic peaks for the tert-butyl and chloro-acetyl moieties, which can be used to predict the shifts for the dichloro-analogue. chemicalbook.com

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| ¹H | -CHCl₂ | ~6.0 - 6.5 | Singlet | 1H |

| ¹³C | -C(CH₃)₃ | ~28 | - | - |

| ¹³C | -C(CH₃)₃ | ~83 | - | - |

| ¹³C | -C=O | ~165 | - | - |

| ¹³C | -CHCl₂ | ~67 | - | - |

Mass Spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₀Cl₂O₂), the molecular weight is 185.05 g/mol . labshake.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. For a molecule with two chlorine atoms like this compound, the molecular ion region will exhibit a characteristic cluster of peaks:

M peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

The fragmentation pattern provides further structural confirmation. A very common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group to form a highly stable tert-butyl carbocation, which would appear as the base peak in the spectrum. docbrown.info

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 184/186/188 | [C₆H₁₀Cl₂O₂]⁺ | Molecular ion (M, M+2, M+4) cluster, confirms molecular weight and presence of two chlorine atoms. |

| 127/129/131 | [C₂HCl₂O₂]⁺ | Loss of the tert-butyl group ([M - 57]⁺). |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl carbocation. Often the base peak. docbrown.info |

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its concentration. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and other components in the mixture.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for determining the purity of the final product and for quantifying its presence in reaction mixtures. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl methylpolysiloxane. thermofisher.com Detection is typically achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides both quantification and structural identification of the separated components. nih.gov GC-MS is particularly useful for confirming the identity of the product peak and any impurities present. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Methylpolysiloxane) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50-70 °C, ramped to 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov It can be used to monitor the progress of the reaction that produces this compound by separating the ester product from potentially non-volatile starting materials (like dichloroacetic acid) and other impurities. nih.gov

For a relatively non-polar compound like this compound, a reversed-phase HPLC method is most appropriate. ekb.eg In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water or Methanol and Water. researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | UV-Vis (at a low wavelength, e.g., ~210 nm, due to lack of a strong chromophore) or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 - 20 µL |

Ion Chromatography for Halogenated Acid Derivatives

Ion Chromatography (IC) is a powerful analytical technique for the determination of ionic species in solution. While this compound is a neutral molecule and not directly analyzable by IC, this method is invaluable for the analysis of its primary hydrolysis product, the 2,2-dichloroacetate anion. The hydrolysis of the ester yields tert-butanol (B103910) and 2,2-dichloroacetic acid, the latter of which exists as the dichloroacetate anion in aqueous solutions.

IC separates ions based on their affinity for an ion-exchange resin. The sample is introduced into a stream of eluent, which carries it through a chromatographic column packed with the resin. The separated ions are then detected, typically by conductivity. The application of IC to the analysis of halogenated acetic acids like dichloroacetic acid is well-established. For instance, a method involving liquid-liquid extraction followed by ion chromatography with conductivity detection has been developed to quantify dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) in water samples. This method demonstrates good recovery and precision, comparable to gas chromatographic methods, without the need for a derivatization step. rsc.orgscispace.com

The versatility of IC allows for the analysis of a wide range of inorganic and organic anions, including fluoride, chloride, bromide, and various carboxylates. mahidol.ac.thnih.govsem-az.net The sensitivity of the technique can be enhanced by using a chemical suppressor, which reduces the background conductivity of the eluent and thereby improves the signal-to-noise ratio for the analyte ions. mahidol.ac.th

Table 1: Performance of Ion Chromatography for Dichloroacetic Acid (DCAA) Analysis

| Parameter | Value | Reference |

| Detection Limit (DCAA) | 0.45 µg/L | rsc.orgscispace.com |

| Mean Recovery (DCAA) | 90 - 96% | rsc.orgscispace.com |

This table is interactive. Click on the headers to sort the data.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for the analysis of complex samples. For this compound, coupling a separation technique like gas chromatography with a detection method like mass spectrometry or atomic emission spectroscopy provides a powerful tool for its comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS can be employed for its direct analysis, as its volatility is suitable for GC separation. The high separation efficiency of the gas chromatographic column allows for the isolation of the target analyte from other components in a complex mixture.

Following separation, the mass spectrometer provides detailed structural information, enabling unambiguous identification. The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) of fragment ions. This specificity is crucial when analyzing samples containing multiple components, a process known as deconvolution. The identification of unknown components in a mixture is often achieved by comparing their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) library. innovareacademics.inunar.ac.id

While direct analysis of the ester is feasible, GC-MS is also extensively used for the analysis of its hydrolysis product, dichloroacetic acid. Since carboxylic acids are polar and have low volatility, they are often derivatized to their more volatile ester forms (e.g., methyl esters) before GC-MS analysis. scispace.comnih.gov This approach has been successfully applied to determine dichloroacetate and its metabolites in biological samples like human plasma. nih.gov

Table 2: GC-MS Method Parameters for Dichloroacetate Analysis (as methyl ester)

| Parameter | Condition | Reference |

| Derivatization Reagent | 12% Boron trifluoride-methanol complex | nih.gov |

| Extraction Solvent | Methylene (B1212753) chloride | nih.gov |

| Quantitation Limits | 0.3 - 1.5 µM | nih.gov |

| Coefficients of Variation | 0.3 - 14.5% | nih.gov |

This table is interactive. Users can filter the data based on the parameter.

Microwave-Induced Plasma Atomic Spectroscopic Gas Chromatography for Elemental Profiling

Microwave-Induced Plasma Atomic Emission Spectroscopy (MP-AES) is a powerful technique for elemental analysis. When coupled with Gas Chromatography (GC-MP-AES), it provides element-specific detection for compounds eluting from the GC column. This is particularly valuable for the analysis of halogenated compounds like this compound, as it allows for the specific detection and quantification of chlorine.

In a GC-MP-AES system, the effluent from the GC column is introduced into a microwave-induced plasma. The high temperature of the plasma atomizes the molecules and excites the atoms, which then emit light at characteristic wavelengths. icpms.cz By monitoring the emission wavelength specific to chlorine, the instrument can selectively detect chlorine-containing compounds as they elute from the GC.

This technique offers high sensitivity, with detection limits in the sub-ppb range for many elements. sem-az.net A significant advantage of MP-AES is that it can use nitrogen as the plasma gas, which can be generated from the air, making it a safer and more cost-effective alternative to other plasma techniques that require flammable or expensive gases. sem-az.neticpms.cz The robustness of the microwave plasma allows it to handle complex sample matrices. icpms.cz Studies have demonstrated the use of a miniaturized microwave-induced plasma for the element-specific detection of halogenated volatile organic compounds, achieving detection limits in the nanogram range. rsc.org

Table 3: Characteristics of Microwave-Induced Plasma Atomic Emission Spectroscopy (MP-AES)

| Feature | Description | Reference |

| Plasma Temperature | Approximately 5,000 K | icpms.cz |

| Plasma Gas | Nitrogen (can be generated from air) | icpms.cz |

| Detection Limits | Sub-ppb levels | sem-az.net |

| Torch Orientation | Vertical for improved matrix handling | mahidol.ac.thicpms.cz |

This table is interactive. Click on a row to highlight it.

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Novel and Sustainable Synthesis Routes for Halogenated Esters

The synthesis of halogenated esters, including tert-butyl 2,2-dichloroacetate, traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic pathways.

Current Synthesis Landscape: Conventional methods for producing dichloroacetic acid and its esters often involve the hydrolysis of dichloroacetyl chloride or the oxidation of compounds like trichloroethylene. iarc.fr For tert-butyl esters specifically, synthesis can involve the reaction of an acid (like chloroacetic acid) with isobutylene (B52900). google.comgoogle.com

Future Research Imperatives:

Catalytic Approaches: A primary goal is to replace stoichiometric reagents with catalytic systems. This includes exploring novel metal-based or organocatalytic methods that can facilitate the dichlorination of acetate (B1210297) precursors with higher atom economy.

Renewable Feedstocks: Research into the use of biorenewable starting materials could provide a more sustainable foundation for producing halogenated esters. technologynetworks.com This involves engineering microbial pathways to produce precursor molecules that can then be chemically converted to the desired product.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound offers advantages in terms of safety, scalability, and reaction control. Future work will likely focus on optimizing these systems to improve yield and purity while minimizing solvent use and energy consumption.

Mechanochemical Synthesis: Ball-milling and other mechanochemical techniques present a solvent-less or low-solvent alternative to traditional solution-phase synthesis, reducing environmental impact. nih.gov Exploring these methods for the direct synthesis of α-halo alkylboronic esters and similar compounds could pave the way for their application in producing dichloroacetate (B87207) esters. nih.gov

A comparative table of current and potential future synthesis strategies is presented below.

| Synthesis Strategy | Description | Advantages | Research Focus |

| Conventional Batch Synthesis | Reaction of chloroacetic acid with isobutylene or hydrolysis of dichloroacetyl chloride. iarc.frgoogle.com | Established and well-understood methods. | N/A |

| Catalytic Synthesis | Use of metal or organocatalysts to facilitate chlorination or esterification. | Higher efficiency, lower waste, potential for milder reaction conditions. | Development of highly active and selective catalysts. |

| Biocatalysis/Renewable Feedstocks | Engineering microorganisms to produce chemical precursors from renewable sources. technologynetworks.com | Reduced reliance on fossil fuels, potentially lower environmental footprint. | Metabolic engineering of yeast or bacteria to enhance precursor yield. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than a batch reactor. | Improved safety, scalability, and process control; reduced waste. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

| Mechanochemistry | Using mechanical force to induce chemical reactions. nih.gov | Reduced or eliminated solvent use, potential for novel reactivity. nih.gov | Screening of reaction conditions and scalability of the process. |

Exploration of Stereoselective and Enantioselective Reactions

The development of reactions that can control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. While this compound itself is achiral, its use in reactions that generate new stereocenters is a fertile area for future research.

Foundational Research: Studies have demonstrated the potential for stereoselective reactions using similar α-haloesters. For instance, the anion of methyl dichloroacetate can react with cyclic enones in a highly diastereoselective manner to form bicyclic chlorocyclopropanes. researchgate.net Furthermore, enantioselective methods for the synthesis of α-chloro aryl esters have been developed using chiral catalysts. nih.gov

Future Research Directions:

Asymmetric Cyclopropanation: Building on existing work with methyl dichloroacetate, future research could explore the use of chiral catalysts to achieve enantioselective cyclopropanation reactions with this compound. The bulky tert-butyl group could play a significant role in influencing the stereochemical outcome.

Catalytic Asymmetric Reformatsky-type Reactions: Investigating the reaction of the enolate of this compound with aldehydes and ketones in the presence of chiral ligands could lead to the development of new methods for synthesizing chiral β-hydroxy-α,α-dichloroesters, which are valuable synthetic intermediates.

Enantioselective C-H Functionalization: A significant challenge lies in the selective functionalization of one of the two C-Cl bonds. The development of chiral transition-metal catalysts that can differentiate between the two chlorine atoms or the surrounding chemical environment could enable the synthesis of chiral α-chloroesters from dichloroacetate precursors.

Diastereoselective Additions: For reactions involving substrates that are already chiral, the diastereoselectivity of additions involving this compound will be a key area of study. The steric bulk of the tert-butyl group is expected to enhance facial selectivity in additions to chiral aldehydes, ketones, and imines.

Design and Synthesis of New Reagents and Building Blocks based on Dichloroacetate Ester Scaffolds

The dichloroacetate framework is a versatile scaffold that can be elaborated into a variety of more complex molecules. This compound serves as a readily available starting material for the creation of novel reagents and building blocks.

Current Applications: α-haloesters are recognized as potent alkylating agents and versatile intermediates. wikipedia.org They participate in reactions such as the Darzens reaction to form α,β-epoxy esters and can be used as initiators in polymerization processes. wikipedia.orgchemicalbook.com

Future Research Opportunities:

Synthesis of Gem-Difunctionalized Compounds: Future work will likely target the selective replacement of the chlorine atoms with other functional groups. This could lead to the synthesis of novel building blocks containing, for example, a chlorine and a fluorine atom, or a chlorine and an amino group on the same carbon, opening up new avenues in medicinal chemistry and materials science.

Development of Novel Ylides: The generation of phosphorus or sulfur ylides from this compound could provide access to new reagents for olefination reactions, allowing for the synthesis of α-chloro-α,β-unsaturated esters.

Organometallic Reagents: The conversion of this compound into organometallic reagents, such as organozinc or organocuprate species, could enable its use in a wider range of carbon-carbon bond-forming reactions. The stability and reactivity of these reagents would be a key focus of such investigations.

Platform for Library Synthesis: The dichloroacetate core can serve as a starting point for the parallel synthesis of compound libraries. By developing robust methods for the differential functionalization of the two chlorine atoms and the ester group, researchers can rapidly generate a diverse range of molecules for biological screening.

Further Investigation into Catalytic Roles and Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The reactions of this compound present several mechanistic questions that warrant further investigation.

Mechanistic Insights from Related Compounds: Studies on the atmospheric degradation of methyl dichloroacetate initiated by chlorine atoms have elucidated pathways involving H-atom abstraction and subsequent formation of products like dichloroacetic acid and phosgene (B1210022). rsc.org In a different context, the metabolism of dichloroacetate to glyoxylate (B1226380) is catalyzed by glutathione (B108866) transferase zeta 1, involving a proposed SN2-like displacement of a chloride ion. nih.gov

Areas for Future Mechanistic Studies:

Role of the Tert-Butyl Group: A key area of investigation will be to determine how the sterically demanding tert-butyl group influences reaction rates and mechanisms compared to smaller esters like methyl or ethyl dichloroacetate. This includes its effect on the stability of intermediates, transition state geometries, and the accessibility of the α-carbon to nucleophiles.

Catalytic Dehalogenation: While catalytic methods for the dehalogenation of trichloroacetic acid have been developed, detailed mechanistic studies are needed for the selective mono-dehalogenation of dichloroacetate esters. nih.gov Understanding the role of the catalyst, light, and other reaction components will be essential for optimizing these transformations. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods will be invaluable tools for mapping out reaction pathways, calculating activation energies, and predicting the stereochemical outcomes of reactions involving this compound. This can help to elucidate complex mechanisms, such as those in transition-metal-catalyzed cross-coupling reactions.

Intermediate Trapping and Spectroscopic Analysis: The direct observation and characterization of reactive intermediates, such as enolates, radicals, or organometallic species derived from this compound, using techniques like low-temperature NMR, EPR spectroscopy, and mass spectrometry, will provide crucial evidence to support or refute proposed reaction mechanisms.

Strategies for Environmental Remediation and Detoxification of Halogenated Esters

Halogenated organic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. researchgate.netrsc.org Dichloroacetic acid (DCA), the parent acid of this compound, is a known disinfection byproduct in chlorinated drinking water. iarc.frnih.gov Consequently, developing effective strategies for the remediation and detoxification of halogenated esters is of considerable environmental importance.

Current Remediation Approaches: A variety of methods are being explored for the remediation of halogenated pollutants, including electrochemical reduction, bioremediation, and advanced oxidation processes. researchgate.netnih.gov Electrochemical methods, for instance, can degrade these compounds through direct or indirect electron transfer. researchgate.net Bioremediation leverages microorganisms that can use halogenated compounds in their metabolic processes, often involving reductive dehalogenases. researchgate.net

Future Research in Remediation and Detoxification:

Advanced Catalytic Degradation: The development of more efficient and robust catalysts for the hydrodechlorination or oxidative degradation of this compound and related compounds is a high priority. This includes nanocatalysts and photocatalysts that can operate under mild conditions (e.g., ambient temperature and pressure, visible light).

Bioremediation and Enzyme Engineering: Identifying and engineering novel microorganisms or enzymes with enhanced activity and specificity for the degradation of dichloroacetate esters could lead to more effective and environmentally friendly bioremediation strategies. This could involve directing the evolution of enzymes like reductive dehalogenases or glutathione S-transferases to better accommodate the bulky tert-butyl ester. asm.org

Combined Remediation Systems: Future research will likely focus on integrated approaches that combine different remediation techniques (e.g., electrochemical oxidation followed by bioremediation) to achieve complete mineralization of the pollutant to harmless products like carbon dioxide, water, and chloride ions. wikipedia.org

Sensor Development: The creation of sensitive and selective sensors for the in-situ monitoring of this compound and its degradation byproducts in environmental samples is crucial for assessing the effectiveness of remediation efforts and ensuring environmental protection.

A summary of potential remediation strategies is provided in the table below.

| Remediation Strategy | Mechanism | Potential Advantages | Future Research Focus |

| Electrochemical Reduction | Electron transfer from a cathode to the halogenated compound, leading to C-Cl bond cleavage. researchgate.netnih.gov | Can be operated at ambient temperature and pressure; does not require consumable chemicals. researchgate.net | Improving electrode materials, cell design, and understanding reaction mechanisms. nih.gov |

| Advanced Oxidation Processes | Generation of highly reactive species (e.g., hydroxyl radicals) to degrade the pollutant. | Rapid degradation rates; potential for complete mineralization. | Development of new catalysts (e.g., photocatalysts) and optimizing reaction conditions. rsc.org |

| Bioremediation | Use of microorganisms or their enzymes to break down the pollutant. researchgate.net | Environmentally friendly ("green") technology; can be cost-effective for large-scale treatment. | Isolation and engineering of more efficient microbes/enzymes; field application studies. |

| Integrated Systems | Combination of two or more remediation techniques in sequence. wikipedia.org | Can achieve higher degradation efficiency and more complete mineralization than single methods. | Optimizing the coupling of different technologies; assessing economic feasibility. |

Q & A